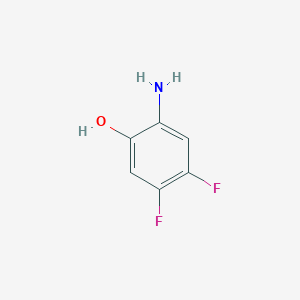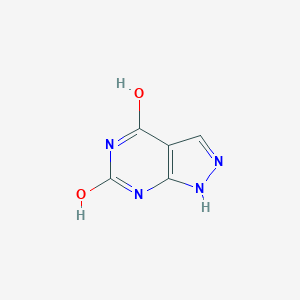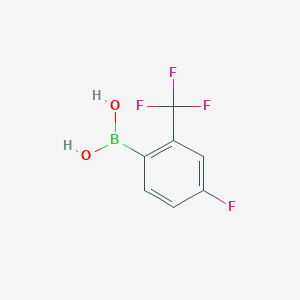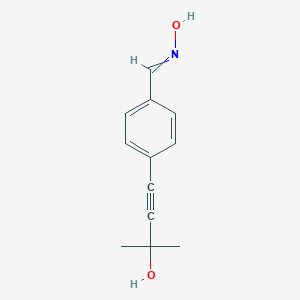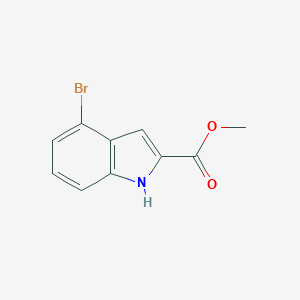
4-溴-1H-吲哚-2-羧酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate and related compounds involves various methodologies, including regioselective dibromination of methyl indole-3-carboxylate, leading to derivatives such as methyl 5,6-dibromoindole-3-carboxylate through treatment with bromine in acetic acid (Parsons et al., 2011). Additionally, efficient methods for synthesizing N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides have been developed, showcasing the versatility in functionalizing the indole ring (Melkonyan et al., 2008).
Molecular Structure Analysis
Structural investigations, including X-ray diffraction and NMR spectroscopy, provide insight into the solid-state structure of methyl indole-3-carboxylate derivatives. These studies help elucidate the molecular geometry and confirm the presence of various substituents affecting the compound's reactivity and properties (Niemyjska et al., 2012).
Chemical Reactions and Properties
Methyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including [4 + 3]-annulation and unexpected carboxylate/amide migration, leading to the formation of complex structures such as lactams and oxepinoindolones. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex indole derivatives (Selvaraj et al., 2019).
Physical Properties Analysis
The physical properties of methyl 4-bromo-1H-indole-2-carboxylate derivatives are crucial for understanding their stability, solubility, and overall behavior in different environments. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR offer a detailed profile of these compounds, shedding light on their molecular vibrations, electronic nature, and chemical environment (Almutairi et al., 2017).
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-1H-indole-2-carboxylate, including reactivity patterns, hydrogen bonding, and solvent effects, have been extensively studied. Experimental and theoretical approaches, including DFT calculations, provide insights into the electronic structure, intra- and inter-molecular interactions, and the effects of different solvents on the compound's geometry and hydrogen bonding (Srivastava et al., 2017).
科学研究应用
抗病毒活性
吲哚衍生物显示出显著的抗病毒活性。 例如,化合物6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对甲型流感病毒表现出抑制活性 。 “4-溴-1H-吲哚-2-羧酸甲酯” 也可能表现出类似的抗病毒特性。
抗炎活性
已发现吲哚衍生物具有抗炎特性 。 这表明 “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗炎药物。
抗癌活性
吲哚衍生物已显示出抗癌活性 。 因此, “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于癌症研究和治疗。
抗氧化活性
已发现吲哚衍生物具有抗氧化特性 。 这表明 “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗氧化药物。
抗菌活性
吲哚衍生物已显示出抗菌活性 。 因此, “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗菌药物。
抗糖尿病活性
已发现吲哚衍生物具有抗糖尿病特性 。 这表明 “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗糖尿病药物。
抗疟疾活性
吲哚衍生物已显示出抗疟疾活性 。 因此, “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗疟疾药物。
抗胆碱酯酶活性
已发现吲哚衍生物具有抗胆碱酯酶特性 。 这表明 “4-溴-1H-吲哚-2-羧酸甲酯” 可能用于开发新的抗胆碱酯酶药物。
作用机制
Target of Action
Methyl 4-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
安全和危害
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
属性
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167479-13-2 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
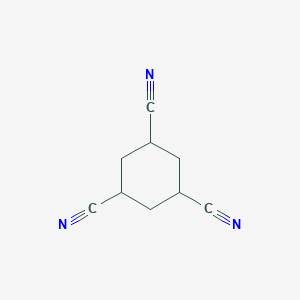


![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
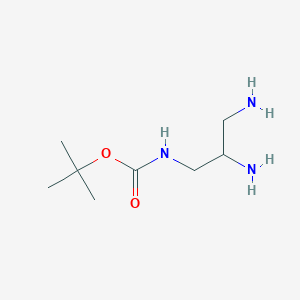
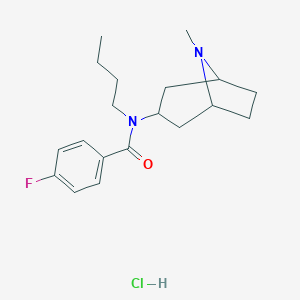
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
